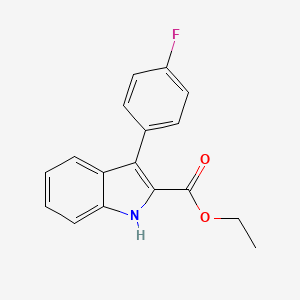

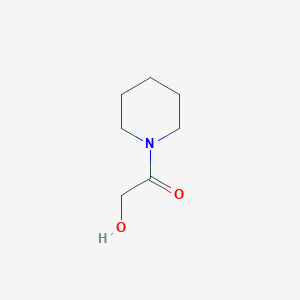

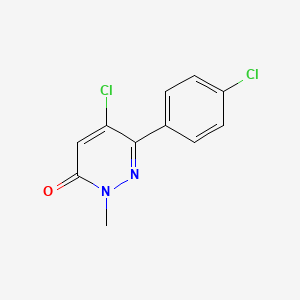

![molecular formula C12H15N3 B1598907 1-(Piperidin-4-il)-1H-benzo[d]imidazol CAS No. 83763-11-5](/img/structure/B1598907.png)

1-(Piperidin-4-il)-1H-benzo[d]imidazol

Descripción general

Descripción

1-(4-Piperidinyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Piperidinyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición del Inflamasoma NLRP3

1-(Piperidin-4-il)-1H-benzo[d]imidazol: los derivados se han identificado como posibles inhibidores del inflamasoma NLRP3 . Este inflamasoma está implicado en diversas enfermedades inflamatorias, y su inhibición podría ser beneficiosa para tratar afecciones como la gota, la diabetes tipo 2 y la aterosclerosis. Los investigadores han sintetizado varios derivados para modular la actividad del inflamasoma NLRP3, con el objetivo de reducir la liberación de IL-1β y la piroptosis en las células inmunitarias .

Aplicaciones Antimicrobianas

Los derivados de 1-Piperidin-4-il-1H-benzoimidazol han mostrado prometedores como agentes antimicrobianos . Estos compuestos se han evaluado por su eficacia contra una gama de patógenos bacterianos y fúngicos, lo que indica su posible uso en el desarrollo de nuevos medicamentos antimicrobianos.

Investigación Química Agrícola

En agricultura, los derivados de piperidina, que incluyen 1-(4-Piperidinil)-1H-benzimidazol, se están explorando por su papel en la protección de las plantas y la regulación del crecimiento . Su estructura química permite la síntesis de compuestos que podrían servir como pesticidas o herbicidas, contribuyendo a la mejora del rendimiento de los cultivos.

Aplicaciones Biotecnológicas

El sector biotecnológico se beneficia de las propiedades bioquímicas de This compound. Sus derivados se utilizan en el diseño de ensayos y sondas moleculares para estudiar procesos celulares, como la activación e inhibición del inflamasoma . Esto tiene implicaciones para el descubrimiento de fármacos y la comprensión de los mecanismos de la enfermedad.

Innovaciones en Ciencia de Materiales

En la ciencia de materiales, se están investigando los derivados del compuesto por su posible uso en la creación de nuevos materiales con propiedades bioquímicas específicas . Estos materiales podrían tener aplicaciones en dispositivos médicos, sensores y otras tecnologías que requieren biocompatibilidad e interacciones específicas con moléculas biológicas.

Impacto en la Ciencia Ambiental

Por último, en la ciencia ambiental, el estudio de This compound y sus derivados puede conducir al desarrollo de productos químicos que tienen un menor impacto ambiental. Por ejemplo, como posibles inhibidores del inflamasoma NLRP3, podrían reemplazar sustancias más nocivas que se utilizan actualmente en diversas industrias, lo que conduciría a una reducción de la toxicidad ambiental .

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(Piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

Biochemical Pathways

The compound affects the biochemical pathway involving the NLRP3 inflammasome. By inhibiting the activation of the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory responses in the body.

Result of Action

The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that it could potentially be used as a therapeutic agent in conditions where the NLRP3 inflammasome plays a role in disease progression.

Análisis Bioquímico

Biochemical Properties

1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been shown to interact with the NLRP3 inflammasome, a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Cellular Effects

In cellular processes, 1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been observed to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression related to the NLRP3 inflammasome.

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level by binding to the NLRP3 inflammasome and inhibiting its activation . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

1-piperidin-4-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232605 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-11-5 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-piperidinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

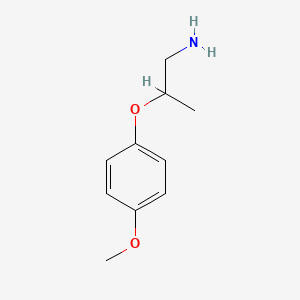

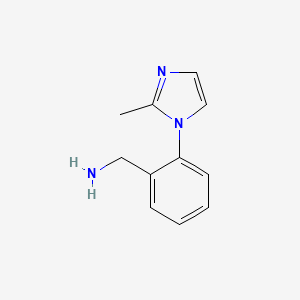

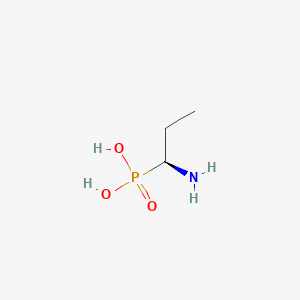

![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)

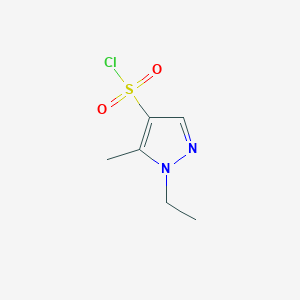

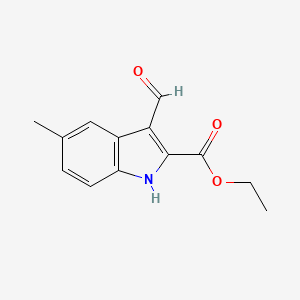

![4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol](/img/structure/B1598840.png)

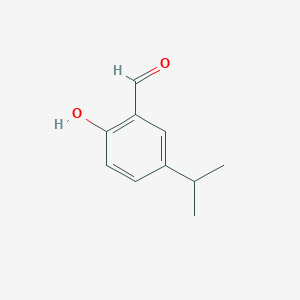

![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)